Product packaging for Benzyl 4-nitrophenyl carbonate(Cat. No.:CAS No. 13795-24-9)

Benzyl 4-nitrophenyl carbonate

Cat. No.: B051124
CAS No.: 13795-24-9
M. Wt: 273.24 g/mol
InChI Key: QIXRWIVDBZJDGD-UHFFFAOYSA-N
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Description

Benzyl 4-nitrophenyl carbonate is a highly valuable benzyloxycarbonyl (Cbz) protecting group reagent extensively used in synthetic organic chemistry, particularly in peptide synthesis. Its primary function is to introduce the Cbz group onto amine functionalities, most commonly the α-amino group of amino acids, thereby protecting them from unwanted side reactions during the elongation of the peptide chain. The mechanism of action relies on the compound's reactivity as a carbonate ester. The 4-nitrophenoxide anion is an excellent leaving group, facilitating a nucleophilic attack by the amine nitrogen. This results in the formation of a stable Cbz-carbamate derivative and the release of 4-nitrophenol, which can be easily monitored due to its characteristic yellow color.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H11NO5 B051124 Benzyl 4-nitrophenyl carbonate CAS No. 13795-24-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

benzyl (4-nitrophenyl) carbonate
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C14H11NO5/c16-14(19-10-11-4-2-1-3-5-11)20-13-8-6-12(7-9-13)15(17)18/h1-9H,10H2
Source PubChem
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InChI Key

QIXRWIVDBZJDGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID1065637
Record name Carbonic acid, 4-nitrophenyl phenylmethyl ester
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Molecular Weight

273.24 g/mol
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CAS No.

13795-24-9
Record name Benzyl 4-nitrophenyl carbonate
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Record name Benzyl 4-nitrophenyl carbonate
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Record name Benzyl p-nitrophenyl carbonate
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Record name Carbonic acid, 4-nitrophenyl phenylmethyl ester
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Record name Carbonic acid, 4-nitrophenyl phenylmethyl ester
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Record name Benzyl 4-nitrophenyl carbonate
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Significance Within Advanced Organic Synthesis

In the realm of advanced organic synthesis, benzyl (B1604629) 4-nitrophenyl carbonate is highly valued, primarily for its role as an efficient benzyloxycarbonylating agent. The benzyloxycarbonyl (Cbz or Z) group is a cornerstone of protecting group chemistry, particularly for amines, due to its stability under a range of conditions and its facile removal by catalytic hydrogenation.

The use of benzyl 4-nitrophenyl carbonate offers a reliable method for the introduction of the Cbz group onto sensitive substrates, such as amino acids and other complex molecules. chemimpex.comtcichemicals.com The reaction proceeds under mild conditions, often affording high yields. The 4-nitrophenoxide anion is an excellent leaving group, which facilitates the nucleophilic attack of the amine on the carbonyl carbon of the carbonate. This reactivity is crucial for ensuring efficient protection of functional groups, a critical step in the multi-step synthesis of complex organic molecules. researchgate.net

A key advantage of this reagent is the spectrophotometric traceability of its reactions. The release of the 4-nitrophenolate (B89219) ion, which has a distinct yellow color, allows for the convenient monitoring of the reaction progress by UV-Vis spectroscopy at around 413 nm. researchgate.net

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference(s)
CAS Number 13795-24-9 chemimpex.com
Molecular Formula C₁₄H₁₁NO₅ chemimpex.com
Molecular Weight 273.24 g/mol chemimpex.com
Appearance White to light yellow powder or crystals tandfonline.com
Melting Point 75 - 80 °C chemimpex.comtandfonline.com
Purity ≥ 99% (HPLC) chemimpex.com

Role in Pharmaceutical Development and Bio Organic Chemistry

The applications of benzyl (B1604629) 4-nitrophenyl carbonate extend significantly into pharmaceutical development and bio-organic chemistry, where the precise modification of biomolecules is paramount. Its primary role in this context is in peptide synthesis, a fundamental process for the creation of therapeutic peptides and for proteomics research. chemicalbook.com

The Cbz group, introduced by this reagent, is instrumental in protecting the N-terminus of amino acids during peptide bond formation, preventing unwanted side reactions and polymerization. chemicalbook.com The stability of the Cbz group under various coupling conditions, followed by its clean removal, makes it an invaluable tool for synthetic peptide chemists.

Furthermore, benzyl 4-nitrophenyl carbonate is employed in the synthesis of various drug candidates and biologically active compounds. chemimpex.comtcichemicals.com Its ability to facilitate the formation of carbamate (B1207046) linkages is exploited in the design of prodrugs, where a biologically active molecule is temporarily modified to enhance its pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion. The carbamate linkage can be designed to be cleaved in vivo, releasing the active drug at the target site.

The versatility of this reagent is also evident in its use for the protection of other sensitive functional groups found in complex natural products and pharmaceutical intermediates, thereby streamlining their synthesis. chemimpex.com

Importance in Polymer and Material Science Research

While its application in organic synthesis and pharmaceutical chemistry is well-established, benzyl (B1604629) 4-nitrophenyl carbonate is also emerging as a valuable compound in polymer and material science. It serves as a building block for the synthesis of specialized polymers with tailored properties. chemimpex.com

One area of application is in the preparation of polycarbonates and polyurethanes. tandfonline.comrsc.org The reactivity of the 4-nitrophenyl carbonate group allows for its incorporation into polymer chains through reactions with diols or diamines. This enables the synthesis of polymers with benzyloxycarbonyl groups, which can be subsequently removed to yield functional polymers with specific characteristics. For instance, the debenzylation of these polymers can expose reactive hydroxyl or amino groups along the polymer backbone, which can then be used for further modification or cross-linking.

Research has also explored the use of benzyl 4-nitrophenyl carbonate in the functionalization of existing polymers. For example, polysaccharides like dextran (B179266) have been modified using related 4-nitrophenyl carbonate chemistry to introduce new functionalities, which can be useful for applications in drug delivery and biomaterials. researchgate.net A polymer-bound version of this compound has also been developed, which can be used as a solid-phase reagent, simplifying purification processes in organic synthesis. sigmaaldrich.com

Table 2: Research Applications of this compound in Polymer Science

Application AreaDescriptionReference(s)
Polycarbonate Synthesis Used as a monomer or activating agent for the synthesis of polycarbonates with thermosensitive or acid-labile properties. tandfonline.com
Polyurethane Synthesis Employed in the stepwise synthesis of precision polyurethane ionomers, where the 4-nitrophenyl carbonate group reacts with amines to form urethane (B1682113) linkages. rsc.org
Polymer Functionalization Used to functionalize polymers like dextran, introducing carbonate groups that can be further reacted to attach other molecules. researchgate.net
Solid-Phase Synthesis A polymer-bound version serves as a reagent for solid-phase synthesis, facilitating the purification of products. sigmaaldrich.com

Overview of Versatile Reagent Capabilities

Direct Acylation Strategies

Direct acylation represents a fundamental and widely employed strategy for the synthesis of this compound and structurally related activated carbonates. This approach hinges on the reaction of an alcohol, in this case, benzyl alcohol, with a suitable acylating agent. The efficiency and outcome of this transformation are profoundly influenced by the nature of the acylating agent and the specific reaction conditions employed.

Acylation of Benzyl Alcohol with Activated Chloroformates

A primary and effective method for the synthesis of this compound involves the acylation of benzyl alcohol using an activated chloroformate, specifically 4-nitrophenyl chloroformate. emerginginvestigators.orgemerginginvestigators.org This reaction is a type of nucleophilic acyl substitution where the oxygen atom of the benzyl alcohol acts as a nucleophile, attacking the electrophilic carbonyl carbon of the 4-nitrophenyl chloroformate. The 4-nitrophenoxy group serves as an excellent leaving group, facilitating the formation of the desired carbonate product. emerginginvestigators.orgemerginginvestigators.org The electron-withdrawing nature of the nitro group on the phenyl ring enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

The general reaction can be depicted as follows:

Benzyl Alcohol + 4-Nitrophenyl Chloroformate → this compound + Hydrochloric Acid

This method has been successfully utilized for the protection of benzyl alcohol, yielding the desired product in high yields, often exceeding 90%. emerginginvestigators.org The resulting this compound is a versatile reagent in its own right, often used in the synthesis of other organic molecules, including pharmaceuticals and materials. chemimpex.com

A variation of this approach involves the use of other chloroformates, such as phenyl chloroformate or p-methoxyphenyl chloroformate, to produce different activated carbonates. mdpi.com The reactivity of the chloroformate can be tuned by the electronic properties of the substituent on the phenyl ring.

Optimization of Reaction Conditions for Acylation

The success of the acylation of benzyl alcohol with 4-nitrophenyl chloroformate is highly dependent on the careful control of several reaction parameters. Optimization of these conditions is crucial for maximizing the yield and purity of the final product.

Temperature plays a critical role in the acylation process. While some acylation reactions can proceed at room temperature, others may require cooling or heating to achieve optimal results. libretexts.orgmdpi.com For the synthesis of this compound, a common strategy involves adding the 4-nitrophenyl chloroformate solution to the mixture of benzyl alcohol and a base at a reduced temperature, such as -5 °C, and then allowing the reaction to warm to room temperature. rug.nl This initial cooling helps to control the initial exothermic reaction and minimize the formation of side products.

Conversely, some acylation reactions benefit from elevated temperatures. For instance, the acetylation of benzyl alcohol with acetic anhydride (B1165640) showed increased conversion rates at 60 °C compared to room temperature. mdpi.com However, excessively high temperatures can lead to decomposition of the product or starting materials, as seen in the carbonylation of benzyl alcohol where temperatures above 150 °C had a detrimental effect. oup.com The optimal temperature is therefore a balance between achieving a reasonable reaction rate and maintaining the stability of the reactants and products.

The acylation of benzyl alcohol with 4-nitrophenyl chloroformate produces hydrochloric acid (HCl) as a byproduct. fiveable.me This acid can protonate the starting alcohol and any amine bases present, rendering them non-nucleophilic and halting the reaction. Therefore, the inclusion of a base is essential to neutralize the generated HCl and drive the reaction to completion. libretexts.orgbyjus.com

Tertiary amines, such as triethylamine (B128534) and pyridine (B92270), are commonly employed as acid scavengers in these reactions. emerginginvestigators.orgrug.nl These bases are nucleophilic enough to react with the acylating agent, forming a more reactive acylating intermediate, but are not strong enough to deprotonate the alcohol significantly. umich.edu The choice of base can influence the reaction rate and outcome. Sterically hindered bases like Hünig's base (N,N-diisopropylethylamine) can be used to prevent N-alkylation side reactions when amines are present. libretexts.org

The following table summarizes the role of different bases in acylation reactions:

BaseRoleKey Characteristics
Triethylamine Acid Scavenger, CatalystCommonly used, readily available.
Pyridine Acid Scavenger, CatalystOften used to drive reactions to completion. byjus.com
Hünig's Base Acid ScavengerSterically hindered, minimizes side reactions. libretexts.org
Sodium Hydroxide (B78521) Strong BaseUsed in some acylation protocols.

The choice of solvent is critical for ensuring that all reactants are in the same phase, thereby facilitating an efficient reaction. For the synthesis of this compound, dichloromethane (B109758) (DCM) is a frequently used solvent due to its ability to dissolve both benzyl alcohol and 4-nitrophenyl chloroformate. emerginginvestigators.orgrug.nl Other solvents such as toluene, chloroform, and various ether compounds can also be employed depending on the specific requirements of the reaction. google.com

The polarity and nature of the solvent can also influence the reaction mechanism and rate. Studies on the solvolysis of p-nitrophenyl chloroformate have shown that the reaction is sensitive to both the solvent's nucleophilicity and its ionizing power. mdpi.com In some cases, a mixture of solvents may be used to optimize solubility and reaction conditions. For example, the use of a water-containing acetone (B3395972) solution was found to be effective for the carbonylation of benzyl alcohol. oup.com

Considerations for Amine Functionality in Acylation

When the substrate contains an amine functionality in addition to a hydroxyl group, the acylation reaction becomes more complex due to the higher nucleophilicity of amines compared to alcohols. emerginginvestigators.org Primary and secondary amines react readily with acylating agents like 4-nitrophenyl chloroformate to form carbamates. emerginginvestigators.orglibretexts.org This can lead to a competition between O-acylation (at the hydroxyl group) and N-acylation (at the amine group).

To achieve selective O-acylation in the presence of an amine, several strategies can be employed. One approach is to use a less reactive acylating agent or to carefully control the reaction conditions, such as temperature. For instance, in the protection of benzylamine (B48309) with 4-nitrophenyl chloroformate, lowering the reaction temperature was necessary to avoid undesired side reactions. emerginginvestigators.org

Another strategy involves the use of protecting groups to temporarily block the amine functionality, allowing for selective acylation of the hydroxyl group. emerginginvestigators.org The choice of protecting group is crucial and should be orthogonal to the conditions used for the subsequent acylation and deprotection steps.

The relative basicity of amines, which is influenced by factors like inductive effects and steric hindrance, also plays a role in their reactivity towards acylating agents. rawsource.com Aliphatic amines are generally more basic and nucleophilic than aromatic amines. rawsource.com

Indirect Synthetic Routes and Precursor Utilization

The synthesis of this compound predominantly relies on the strategic combination of specific precursors. The most common and well-documented method involves the reaction of benzyl alcohol with 4-nitrophenyl chloroformate. emerginginvestigators.orgrug.nl This approach can be considered an indirect route in the sense that it utilizes a pre-activated precursor, 4-nitrophenyl chloroformate, which is itself synthesized from 4-nitrophenol (B140041) and a phosgene (B1210022) equivalent. researchgate.net

Formation via Mixed Carbonate Intermediates

The primary pathway to this compound involves the use of 4-nitrophenyl chloroformate as a highly reactive intermediate. emerginginvestigators.org This reagent effectively serves as a carrier of the activated 4-nitrophenyl carbonate moiety. The synthesis of related symmetrical activated carbonates, such as bis(4-nitrophenyl) carbonate (BNPC), is achieved by reacting 4-nitrophenol with a carbonyl source like triphosgene (B27547). The synthesis of the unsymmetrical this compound follows a similar principle, where benzyl alcohol acts as the nucleophile attacking the pre-formed activated intermediate, 4-nitrophenyl chloroformate. emerginginvestigators.orgrug.nl

Strategies for Controlled Carbonate Linkage Formation

The formation of the carbonate linkage between the benzyl and 4-nitrophenyl groups requires precise control over reaction conditions to ensure high yield and purity. The key reaction is the nucleophilic acylation of benzyl alcohol by 4-nitrophenyl chloroformate. emerginginvestigators.org

Several factors are critical for controlling this transformation:

Base Selection: A base is required to neutralize the hydrochloric acid generated during the reaction. emerginginvestigators.org Common choices include tertiary amines like triethylamine or pyridine. emerginginvestigators.orgrug.nl The selection of the base can influence reaction kinetics and the side-product profile.

Temperature Control: The reaction is highly exothermic and the chloroformate reagent is sensitive. Therefore, maintaining low temperatures, typically between -5°C and 5°C, is crucial to minimize side reactions and prevent degradation of the starting materials or product. emerginginvestigators.orgrug.nl

Solvent System: Anhydrous aprotic solvents, such as dichloromethane (CH2Cl2), are typically used to prevent hydrolysis of the reactive chloroformate. emerginginvestigators.orgrug.nl

Reagent Addition: Slow, controlled addition of the reagents, often dropwise, is standard practice to manage the reaction exotherm and maintain optimal conditions. rug.nl

A typical laboratory synthesis involves dissolving benzyl alcohol and a base like triethylamine in dichloromethane, cooling the mixture in an ice bath, and then adding 4-nitrophenyl chloroformate. emerginginvestigators.org The reaction is monitored to completion, often using thin-layer chromatography (TLC). emerginginvestigators.orgrug.nl

ParameterConditionPurposeSource(s)
Primary Reagents Benzyl alcohol, 4-Nitrophenyl chloroformateFormation of the target carbonate structure emerginginvestigators.orgrug.nl
Base Triethylamine, PyridineNeutralization of HCl byproduct emerginginvestigators.orgrug.nl
Solvent Anhydrous Dichloromethane (CH2Cl2)Provides a non-reactive medium, prevents hydrolysis emerginginvestigators.orgrug.nl
Temperature -5°C to 5°CTo control reactivity and minimize side-product formation emerginginvestigators.orgrug.nl
Purification Silica (B1680970) Gel Flash ChromatographyIsolation of the pure product on a lab scale emerginginvestigators.org

Industrial and Large-Scale Synthesis Considerations

Scaling the synthesis of this compound from the laboratory to an industrial level introduces challenges related to efficiency, safety, cost, and product quality. Methodologies are adapted from similar large-scale processes, such as the synthesis of bis(4-nitrophenyl) carbonate (BNPC). google.com

Development of Efficient and Scalable Processes

For industrial production, processes must be robust, safe, and economically viable. A scalable method involves adapting the synthesis of BNPC by using benzyl alcohol in the reaction. The use of triphosgene, a safer solid substitute for phosgene gas, is a key consideration for large-scale synthesis. google.com

An industrial process would likely involve the following components and considerations, managed within a temperature-controlled reaction kettle:

ComponentRole in Industrial SynthesisRationaleSource(s)
Benzyl Alcohol Aromatic NucleophilePrimary starting material for the benzyl moiety. emerginginvestigators.org
Triphosgene Carbonyl SourceA safer, solid alternative to phosgene gas for activating the carbonate linkage. google.com
4-Nitrophenol Aromatic NucleophileStarting material for the 4-nitrophenyl moiety. google.com
Dichloromethane (DCM) SolventIndustrial solvent for dissolving reagents. google.com
Triethylamine Catalyst / BaseServes as a catalyst and neutralizes acid byproducts. google.com
Sodium Hydroxide Base (Proton Acceptor)Used in aqueous solution to control pH and facilitate the reaction. google.com

Reduction of Side Product Formation in Industrial Synthesis

On an industrial scale, minimizing side reactions is paramount to maximizing yield and simplifying purification. The primary concerns are the hydrolysis of reactive intermediates and the formation of symmetrical carbonates.

Key strategies to mitigate these issues include:

Anhydrous Conditions: Strict control over moisture is necessary to prevent the hydrolysis of triphosgene and 4-nitrophenyl chloroformate intermediates.

Temperature Regulation: Maintaining the reaction temperature within a specified range (e.g., not exceeding 25°C) is critical to prevent unwanted side reactions. google.com

Stoichiometric Control: Precise control over the molar ratios of reactants is essential to prevent the formation of undesired symmetrical products like dibenzyl carbonate or bis(4-nitrophenyl) carbonate.

Use of Antioxidants: In some related industrial processes, antioxidants like sodium sulfite (B76179) are added to protect sensitive functional groups. google.com

Purity Enhancement Techniques for Bulk Production

Achieving high purity (e.g., >99%) in bulk production is essential for the compound's use as a reagent. chemimpex.com While laboratory-scale purification often relies on chromatography, industrial-scale purification favors crystallization. emerginginvestigators.orgchemicalbook.com

The typical purification sequence for bulk material involves:

Aqueous Washing: The crude reaction mixture, dissolved in an organic solvent like dichloromethane, is washed sequentially. This includes washing with a dilute acid (e.g., N HCl) to remove residual base, followed by a weak base (e.g., aqueous NaHCO₃) to remove unreacted 4-nitrophenol, and finally with water and brine to remove salts. rug.nlchemicalbook.com

Drying: The washed organic layer is dried over an inorganic drying agent such as magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄). rug.nlchemicalbook.com

Solvent Removal: The solvent is removed under reduced pressure. chemicalbook.com

Recrystallization: This is the most effective method for high-purity bulk production. The solid residue is dissolved in a minimal amount of a hot solvent, such as methanol (B129727) or a mixture of benzene (B151609) and petroleum ether, and allowed to cool slowly to form high-purity crystals. chemicalbook.com

This multi-step purification process effectively removes impurities, yielding a final product suitable for demanding synthetic applications. chemimpex.com

Electrophilic Nature of the Carbonyl Center

The carbonyl carbon in this compound serves as a prime target for nucleophiles. Its inherent electrophilicity is significantly amplified by the electronic effects of the attached groups, rendering the molecule highly reactive under specific conditions.

The 4-nitrophenyl group plays a crucial role in enhancing the electrophilic character of the carbonyl carbon. The nitro group (NO₂) is a powerful electron-withdrawing group, operating through both inductive and resonance effects. This strong electron withdrawal pulls electron density away from the phenyl ring and, consequently, from the adjacent carbonate oxygen atom. This effect is transmitted to the carbonyl carbon, making it more electron-deficient and, therefore, more susceptible to nucleophilic attack. nih.gov The presence of the 4-nitrophenoxide as a leaving group is key to this reactivity; it is a superior leaving group compared to alkoxides like benzyl alkoxide, which facilitates the reaction. nih.gov The high reactivity of carbonates bearing a p-nitrophenyl group is a prerequisite for nucleophilic attack to occur, as substrates with poorer leaving groups, like benzyl or ethyl carbonates, often remain unreactive under similar conditions. nih.gov

The electron-poor nature of the carbonyl carbon in this compound invites attack from a wide range of nucleophiles, including amines, alcohols, and water. nih.gov The reaction typically proceeds via a stepwise mechanism involving the formation of a tetrahedral intermediate. researchgate.netnih.gov

The general profile for nucleophilic attack can be summarized as:

Nucleophilic Addition: The nucleophile adds to the electrophilic carbonyl carbon.

Intermediate Formation: A transient tetrahedral intermediate is formed.

Leaving Group Elimination: The carbonate C-O bond cleaves, and the 4-nitrophenoxide anion is expelled. The stability of this anion makes it an excellent leaving group. emerginginvestigators.orgemerginginvestigators.org

Carbonate Cleavage Mechanisms

The cleavage of the carbonate bond in this compound is most efficiently achieved under basic conditions, highlighting its utility as a base-labile protecting group. emerginginvestigators.orgemerginginvestigators.org

In the presence of a base, such as hydroxide ions, the hydrolysis of this compound is significantly accelerated. emerginginvestigators.orgemerginginvestigators.org The mechanism involves the direct attack of the hydroxide ion on the carbonyl carbon. This process is often referred to as saponification or base-catalyzed hydrolysis. The reaction is essentially an irreversible decarboxylation that releases 4-nitrophenol, a compound that can be monitored spectrophotometrically due to its distinct yellow color. emerginginvestigators.orgemerginginvestigators.org

The pathway is as follows:

A hydroxide ion (OH⁻) acts as the nucleophile, attacking the carbonyl carbon.

A tetrahedral intermediate is formed.

This intermediate collapses, leading to the elimination of the 4-nitrophenoxide leaving group.

The resulting benzyl carbonic acid is unstable and rapidly decarboxylates to yield benzyl alcohol and carbon dioxide.

This base-lability makes the 4-nitrophenyl carbonate group a useful orthogonal protecting group strategy, particularly for substrates that are sensitive to acidic conditions. emerginginvestigators.orgemerginginvestigators.org

Kinetic studies of the base-mediated hydrolysis of this compound reveal a process that is highly dependent on the concentration of the base. The rate of deprotection is accelerated in basic conditions. emerginginvestigators.orgemerginginvestigators.org The release of the 4-nitrophenolate (B89219) ion, which absorbs light at around 413 nm, allows for convenient spectroscopic monitoring of the reaction kinetics. emerginginvestigators.org Studies comparing this compound with the analogous carbamate (4-nitrophenyl benzylcarbamate) have shown that the carbonate deprotects at a faster rate. This difference is attributed to the greater electron deficiency around the carbonyl carbon in the carbonate compared to the carbamate. emerginginvestigators.org

CompoundRelative Deprotection RateKey Factor
This compoundFasterHigher electrophilicity of the carbonyl carbon
4-Nitrophenyl benzylcarbamateSlowerLower electrophilicity due to the amide group

This table provides a qualitative comparison based on findings from Kocalar et al. (2022). emerginginvestigators.org

The rate of hydrolysis of this compound is profoundly influenced by the pH of the solution. The compound is relatively stable in neutral and acidic aqueous solutions. emerginginvestigators.orgemerginginvestigators.org However, as the pH increases into the basic range, the rate of hydrolysis increases dramatically. Significant acceleration of hydrolysis is observed at pH values above neutral, with the most effective deprotection occurring at pH 12 and above. emerginginvestigators.orgemerginginvestigators.org This sharp dependence on pH underscores its function as a base-labile protecting group, allowing for its removal under specific and mild basic conditions without affecting other acid-sensitive parts of a molecule. emerginginvestigators.orgemerginginvestigators.org

pH ConditionHydrolysis RateStability
AcidicSlowStable
NeutralSlowStable
Mildly Basic (e.g., pH 8-10)ModerateCleavage begins
Strongly Basic (pH > 12)RapidFast cleavage

This table summarizes the general pH-dependent hydrolysis behavior as described in research articles. emerginginvestigators.orgemerginginvestigators.org

Generation and Detection of 4-Nitrophenol as a Leaving Group

The utility of this compound in chemical synthesis, particularly as a protecting group, is significantly enhanced by the properties of its leaving group, 4-nitrophenol. emerginginvestigators.org The departure of the 4-nitrophenoxide ion is a key step in reactions involving this reagent.

The generation of 4-nitrophenol can be initiated by nucleophilic attack on the carbonyl carbon of the carbonate. emerginginvestigators.org In the context of its use as a protecting group for alcohols, deprotection is often achieved under basic conditions. emerginginvestigators.org The hydroxide ion or another base attacks the carbonyl group, leading to the formation of a tetrahedral intermediate which then collapses, releasing the stable 4-nitrophenoxide anion. emerginginvestigators.org This anion is subsequently protonated to form 4-nitrophenol.

A significant advantage of using this compound is the ease with which the progress of the deprotection reaction can be monitored. 4-Nitrophenol is a chromophoric compound with a distinct yellow color in solution, and it exhibits a strong absorbance at a specific wavelength. emerginginvestigators.org Spectrophotometric monitoring of the appearance of the 4-nitrophenolate anion is a common and effective method to track the reaction kinetics. emerginginvestigators.org Studies have shown that the absorbance is typically measured around 405-413 nm. emerginginvestigators.orgchemsynlab.com This allows for real-time analysis of the reaction rate and completion. The deprotection can also be visually observed by the change in the reaction mixture's color from colorless to bright yellow. emerginginvestigators.org

The rate of 4-nitrophenol release is highly dependent on the pH of the solution. Hydrolysis is significantly accelerated in basic conditions, with optimal deprotection occurring at pH 12 and above. emerginginvestigators.orgemerginginvestigators.org In contrast, the release is minimal in neutral and acidic environments. emerginginvestigators.org This pH-dependent reactivity allows for selective deprotection under specific conditions.

For quantitative analysis, a calibration curve using known concentrations of 4-nitrophenol can be established to determine the amount of leaving group generated over time. emerginginvestigators.org High-performance liquid chromatography (HPLC) can also be employed for the simultaneous analysis of 4-nitrophenol and its conjugated metabolites, providing a more detailed picture of the reaction components. nih.gov

Selective Reactivity and Chemoselectivity in Complex Molecular Architectures

The selective reactivity, or chemoselectivity, of this compound is a cornerstone of its utility in the synthesis of complex molecules. chemimpex.com This property allows for the specific modification of one functional group in the presence of others, thereby minimizing the need for extensive protecting group strategies and streamlining synthetic routes. researchgate.net

The primary mode of reaction for this compound is nucleophilic acyl substitution, where the carbonate serves as an electrophile. Its reactivity is modulated by the electron-withdrawing 4-nitrophenyl group, which makes the carbonate carbonyl highly susceptible to attack by nucleophiles. The 4-nitrophenoxide is an excellent leaving group, facilitating these reactions.

In the presence of multiple nucleophilic sites within a complex molecule, such as primary and secondary amines or hydroxyl groups, this compound can exhibit a high degree of selectivity. For instance, amines, being generally more nucleophilic than alcohols, will preferentially react with the carbonate to form carbamates. emerginginvestigators.orgresearchgate.net This inherent difference in nucleophilicity allows for the selective protection or modification of amino groups over hydroxyl groups.

Kinetic studies on the aminolysis of related 4-nitrophenyl carbonates have shown that the nature of the amine (primary vs. secondary) influences the reaction rate and mechanism. researchgate.netacs.org This suggests that even among similar functional groups, a degree of selectivity can be achieved based on subtle differences in steric hindrance and basicity. acs.org

The chemoselectivity of this compound has been demonstrated in the synthesis of various complex molecules. For example, it has been used in the site-selective benzylation of dihydroisoquinolones, where it reacts specifically at the C4 position. rsc.org It also serves as a reagent for introducing the benzyloxycarbonyl (Cbz or Z) protecting group onto amino acids and peptides, a critical step in peptide synthesis. thieme-connect.de The choice of solvent and reaction temperature can further fine-tune the selectivity of these reactions.

The ability to react selectively under mild conditions makes this compound a valuable tool for late-stage functionalization of complex intermediates in pharmaceutical and agrochemical synthesis. chemimpex.com

Stability Profiles in Various Chemical Environments

The stability of this compound under different chemical conditions is a critical factor that dictates its storage, handling, and application in organic synthesis.

This compound exhibits notable stability in acidic and neutral aqueous solutions. emerginginvestigators.orgemerginginvestigators.org This characteristic is particularly advantageous when it is used as a protecting group for functional groups that need to be preserved during reactions carried out under these pH conditions. For instance, acid-labile protecting groups can be selectively removed in the presence of a this compound-protected alcohol. emerginginvestigators.org

Studies have shown that minimal hydrolysis of this compound occurs at neutral and acidic pH. emerginginvestigators.org The rate of hydrolysis, and thus the release of 4-nitrophenol, is significantly slower in these environments compared to basic conditions. This stability can be attributed to the lower nucleophilicity of water at neutral and acidic pH, which reduces the rate of nucleophilic attack on the carbonate's carbonyl carbon.

The table below summarizes the relative stability of this compound at different pH values, based on the rate of 4-nitrophenol release.

pH RangeStabilityRate of 4-Nitrophenol Release
Acidic (pH < 7)HighMinimal emerginginvestigators.org
Neutral (pH ≈ 7)HighMinimal emerginginvestigators.org
Basic (pH > 7)LowAccelerated, especially at pH ≥ 12 emerginginvestigators.orgemerginginvestigators.org

This table is based on qualitative descriptions from the cited sources.

This differential stability allows for its use as a base-labile protecting group, providing an orthogonal protection strategy to acid-labile groups. emerginginvestigators.orgemerginginvestigators.org

While this compound shows good stability in aqueous acidic and neutral solutions, its reactivity under anhydrous conditions is a key aspect of its synthetic utility, particularly in reactions with nucleophiles other than water. To ensure the desired reaction proceeds efficiently and to prevent unwanted side reactions, several considerations for anhydrous conditions are crucial.

The primary concern under anhydrous conditions is the prevention of hydrolysis of the carbonate by trace amounts of water, which would lead to the formation of benzyl alcohol and 4-nitrophenol, consuming the reagent and potentially complicating the reaction mixture. Therefore, the use of anhydrous solvents is highly recommended. researchgate.net Common anhydrous solvents for reactions involving this compound include dichloromethane (CH₂Cl₂), tetrahydrofuran (B95107) (THF), and acetonitrile.

Furthermore, reactions are often conducted under an inert atmosphere, such as nitrogen or argon, to exclude atmospheric moisture. rug.nl This is particularly important when working with highly reactive nucleophiles or when the reaction is sensitive to moisture.

The choice of base, if required for the reaction, is also critical under anhydrous conditions. Non-nucleophilic organic bases like triethylamine or pyridine are often used to facilitate reactions by deprotonating the nucleophile or scavenging any acid generated during the reaction, without competing in the nucleophilic attack on the carbonate. researchgate.netrug.nl

Storing this compound in a desiccator is also a good practice to maintain its purity and reactivity by protecting it from atmospheric moisture.

Protecting Group Chemistry for Hydroxyl Functionalities

The protection of hydroxyl groups is a fundamental strategy in multi-step organic synthesis to prevent unwanted side reactions. This compound serves as an effective reagent for this purpose, particularly for alcohols, phenols, and the hydroxyl groups within sensitive biomolecules like nucleosides. chemimpex.comresearchgate.net

This compound is employed to protect alcohols and phenols, facilitating a range of chemical transformations while safeguarding the integrity of these sensitive functional groups. chemimpex.com The reaction involves the acylation of the alcohol or phenol (B47542) with this compound. A study demonstrated the protection of benzyl alcohol via acylation with 4-nitrophenyl chloroformate, a related precursor, to yield 4-nitrophenyl benzylcarbonate with a 94% yield. emerginginvestigators.orgemerginginvestigators.org This method highlights the efficiency of using a 4-nitrophenyl carbonate derivative for installing a benzyl-based protecting group. emerginginvestigators.org The general stability of benzyl ethers under various conditions, excluding hydrogenolysis, makes the resulting protected compound highly useful. organic-chemistry.org

Table 1: Example of Benzyl Carbonate Protection

Substrate Reagent Base Solvent Yield Source(s)
Benzyl alcohol 4-Nitrophenyl chloroformate Triethylamine Methylene chloride 94% emerginginvestigators.orgemerginginvestigators.org

In the synthesis of modified nucleosides and oligonucleotides, selective protection of hydroxyl groups is critical. springernature.com Reagents like 4-nitrophenyl chloroformate, which generates the active carbonate structure, are used to block hydroxyl groups in nucleosides. researchgate.netthieme-connect.com This reaction can lead to the formation of carbonate esters on "isolated" hydroxyl groups or cyclic carbonates on adjacent cis-hydroxyl groups, such as those found in ribonucleosides. researchgate.net

For instance, 4-nitrophenyl chloroformate was successfully used to synthesize 4-nitrophenyl-5′-O-tritylthymidine-3′-carbonate in an 89% yield. researchgate.netthieme-connect.com The resulting carbonate is sufficiently stable to endure subsequent reactions, such as phosphorylation, but can be readily removed under specific, mild conditions. researchgate.netthieme-connect.com

A key advantage of the 4-nitrophenyl carbonate protecting group strategy is the ability to achieve deprotection under mild basic conditions. emerginginvestigators.org The 4-nitrophenyl group is an excellent leaving group (pKa of 4-nitrophenol is 7.15 at 25°C), which facilitates cleavage. emerginginvestigators.org Hydrolysis is significantly accelerated in basic environments, with studies showing it is most effective at a pH of 12 and above, while minimal deprotection occurs in neutral or acidic conditions. emerginginvestigators.orgemerginginvestigators.org

This base-lability allows for selective deprotection without affecting other acid-sensitive protecting groups that may be present in the molecule. emerginginvestigators.org The deprotection process can be conveniently monitored visually or spectrophotometrically. emerginginvestigators.org Under basic conditions, the released 4-nitrophenol forms the bright yellow 4-nitrophenolate ion, which has a distinct absorbance at 413 nm, providing a clear indication of the reaction's progress. emerginginvestigators.orgemerginginvestigators.org In one method, the carbonate can be removed using imidazole (B134444) in an aqueous organic solvent. researchgate.netthieme-connect.com

Table 2: pH Dependence of 4-Nitrophenyl Carbonate Hydrolysis

Condition Rate of Deprotection Observation Source(s)
Acidic pH Minimal Stable emerginginvestigators.orgemerginginvestigators.org
Neutral pH Minimal Stable emerginginvestigators.orgemerginginvestigators.org
Basic pH (pH > 12) Rapid Accelerated hydrolysis emerginginvestigators.orgemerginginvestigators.org

Protecting Group Chemistry for Amine Functionalities

Similar to hydroxyls, amine functionalities often require protection during synthesis to ensure chemoselectivity. emerginginvestigators.org The use of this compound and related reagents provides a robust strategy for amine protection, offering orthogonality to other common methods. emerginginvestigators.org

In complex syntheses, employing protecting groups that can be removed under different conditions—a concept known as orthogonality—is crucial. beilstein-journals.org While acid-labile groups like tert-butyloxycarbonyl (Boc) are common for protecting amines, they are unsuitable for substrates containing other acid-sensitive functionalities. emerginginvestigators.orgemerginginvestigators.org

4-Nitrophenyl carbonates and the corresponding carbamates formed with amines serve as effective orthogonal base-labile protecting groups. emerginginvestigators.orgemerginginvestigators.org They remain stable in acidic and neutral aqueous solutions but are cleaved under mild basic conditions. emerginginvestigators.org This allows for the selective deprotection of an amine without disturbing acid-labile groups. emerginginvestigators.orgemerginginvestigators.org Research comparing 4-nitrophenyl benzylcarbonate and 4-nitrophenyl benzylcarbamate found that both are effective, stable, and base-labile, demonstrating the feasibility of this orthogonal strategy. emerginginvestigators.org

In peptide synthesis, the indole (B1671886) nucleus of the amino acid tryptophan can undergo undesirable side reactions. researchgate.net Protecting the indole nitrogen is therefore a common strategy. The benzyloxycarbonyl (Z) group can be installed on the tryptophan indole ring via acylation using p-nitrophenyl benzyl carbonate. researchgate.netrsc.org This reaction has been shown to proceed effectively in the presence of an unsolvated fluoride (B91410) anion, which is generated using crown ethers. researchgate.netrsc.org This specific application underscores the utility of this compound in the specialized field of peptide chemistry. researchgate.net

Conversion of Secondary Benzylamines to Carbamates

This compound is an effective reagent for the protection of amines, including secondary benzylamines, by converting them into their corresponding carbamates. The reaction proceeds through the acylation of the amine with the carbonate. The 4-nitrophenoxy group serves as an excellent leaving group, facilitating the nucleophilic attack by the benzylamine's nitrogen atom onto the electrophilic carbonyl carbon of the carbonate.

The general mechanism involves the formation of a tetrahedral intermediate, which then collapses to expel the stable 4-nitrophenoxide anion, resulting in the formation of a protected N-benzyl carbamate. This conversion is a crucial step in multi-step syntheses where the reactivity of the amine needs to be temporarily masked. For instance, studies on base-labile protecting groups have utilized the reaction between benzylamine and 4-nitrophenyl chloroformate—a closely related reagent—to produce 4-nitrophenyl benzylcarbamate. emerginginvestigators.org The inherent nucleophilicity of the amine drives the reaction, although controlling reaction conditions such as temperature is sometimes necessary to ensure high yields and prevent side reactions. emerginginvestigators.org A similar, well-documented two-step process involves reacting bis(o-nitrophenyl) carbonate with benzylamine to first form an intermediate benzyl-o-nitrophenyl carbamate, which can then be used in subsequent reactions. nih.gov

Activated Ester Formation and Coupling Reactions

The structure of this compound makes it an ideal precursor for forming activated esters, which are pivotal intermediates in various coupling reactions.

Utility in the Formation of Esters and Carbonates

This compound is widely employed as a versatile reagent in organic synthesis, particularly for creating new ester and carbonate linkages. chemimpex.com Its utility stems from the highly reactive nature of the 4-nitrophenyl carbonate moiety. The electron-withdrawing nitro group on the phenyl ring makes the 4-nitrophenoxide a very good leaving group. Consequently, when this compound is treated with a nucleophile, such as an alcohol or phenol, a transesterification-like reaction occurs. The nucleophile attacks the carbonyl carbon, leading to the displacement of 4-nitrophenol and the formation of a new carbonate. If the nucleophile is a carboxylate, an ester can be formed. This reactivity is also harnessed when using the compound as a protecting group for alcohols. chemimpex.com

Facilitation of Peptide Bond Formation

In the realm of peptide synthesis, the formation of an amide bond between two amino acids requires the activation of the carboxylic acid group of one amino acid. Reagents based on 4-nitrophenyl esters are classic tools for this purpose. uniurb.it While bis(4-nitrophenyl) carbonate is more commonly cited, this compound operates on the same principle, serving as a peptide coupling reagent. sigmaaldrich.comthermofisher.kr It facilitates the formation of a peptide bond by first activating an N-protected amino acid. This creates a highly reactive intermediate that readily couples with the amino group of another amino acid. The p-nitrophenyl esters that are formed are often stable enough to be isolated yet reactive enough to ensure efficient coupling. uniurb.it

Activation of Carboxylic Acids in Peptide Synthesis

The key to facilitating peptide bond formation is the activation of the carboxylic acid of an N-protected amino acid. This compound can act as an activating agent, reacting with the carboxyl group to form a 4-nitrophenyl active ester. sigmaaldrich.com This process transforms the poor leaving group of the carboxylic acid (a hydroxyl group) into a much better one (a 4-nitrophenoxy group). This "activated ester" is highly susceptible to nucleophilic attack by the free amino group of a second amino acid, leading to the formation of the desired peptide bond with the release of 4-nitrophenol. researchgate.net This method is compatible with common N-protecting groups used in peptide synthesis.

Table 1: Examples of N-Protected Amino Acids Activated with p-Nitrophenyl Esters

N-Protecting Group Amino Acid Activated Intermediate
Benzyloxycarbonyl (Cbz) Glycine Cbz-Gly-ONp
tert-Butoxycarbonyl (Boc) Alanine Boc-Ala-ONp
Benzyloxycarbonyl (Cbz) Phenylalanine Cbz-Phe-ONp
tert-Butoxycarbonyl (Boc) Leucine Boc-Leu-ONp

Synthesis of Urea (B33335) Derivatives

Preparation of Symmetrical and Unsymmetrical Ureas

This compound is a valuable non-phosgene reagent for the synthesis of both symmetrical and unsymmetrical ureas. The synthesis is typically a directional, two-step process that offers high control over the final product. nih.govncl.res.in

Step 1: Carbamate Formation: this compound reacts with a primary or secondary amine (Amine 1) in an equimolar amount. The 4-nitrophenoxide is displaced to form a stable N-substituted carbamate intermediate. ncl.res.in

Step 2: Urea Formation: The isolated carbamate intermediate is then treated with a second amine (Amine 2). Upon heating, this second amine displaces the remaining benzyloxy group to form the final urea derivative. nih.gov

If Amine 2 is different from Amine 1, an unsymmetrical urea is produced. If Amine 2 is the same as Amine 1, a symmetrical urea is formed. This sequential addition method provides a straightforward route to complex urea structures. nih.gov Research has demonstrated this method's efficacy using the related reagent bis(o-nitrophenyl) carbonate to react first with benzylamine and subsequently with various diamines to produce bis-ureas in high yields. nih.gov

Table 2: Synthesis of Bis-Ureas via Carbamate Intermediate

Diamine (Amine 2) Product Yield (%)
1,6-Hexanediamine 1,6-Bis(benzylcarbamoyl)hexane 86
1,4-Butanediamine 1,4-Bis(benzylcarbamoyl)butane 95
Piperazine 1,4-Bis(benzylcarbamoyl)piperazine 95

(Data based on a procedure using an o-nitrophenyl carbamate intermediate. nih.gov)

Sequential Amine Addition Protocols for Urea Synthesis

The activated nature of this compound allows for the controlled, stepwise synthesis of unsymmetrical ureas. This method capitalizes on the differential reactivity of the carbonate towards various amines. The general strategy involves the initial reaction of an activated dicarbonate, such as bis(4-nitrophenyl)carbonate, with a primary amine to form a carbamate intermediate. ncl.res.in This intermediate can then be reacted with a different amine to yield an unsymmetrical urea. researchgate.net

The reaction of bis(o-nitrophenyl) carbonate with benzylamine, for instance, first yields benzyl-o-nitrophenyl carbamate. nih.gov This stable intermediate is then subsequently reacted with a variety of diamines to produce bis-ureas in a directional manner. nih.gov The key to these syntheses is that the second substitution step is often slower than the first, which permits the isolation of the monosubstituted carbamate intermediate when equimolar amounts of the initial reactants are used. researchgate.net This sequential addition provides a reliable pathway to unsymmetrical ureas, which are important structures in medicinal chemistry and materials science. ncl.res.in

Table 1: Sequential Synthesis of Unsymmetrical Ureas

StepReactant 1Reactant 2Intermediate/ProductDescription
1Bis(4-nitrophenyl) carbonatePrimary Amine (R¹-NH₂)4-Nitrophenyl CarbamateFormation of a stable carbamate intermediate.
24-Nitrophenyl CarbamateSecondary Amine (R²-NH₂)Unsymmetrical UreaReaction with a second, different amine to form the final product.

Ring-Opening Reactions with Amidine Bases

This compound and related highly electrophilic p-nitrophenyl carbonate derivatives are known to react with cyclic amidine bases, such as DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) and DBN (1,5-diazabicyclo[4.3.0]non-5-ene). nih.govbeilstein-journals.org Although often considered non-nucleophilic, these amidine bases can act as nucleophiles towards these electrophilic carbonates. nih.govbeilstein-journals.orgresearchgate.net

The reaction proceeds via a nucleophilic attack from the amidine base on the carbonate, which results in the ring-opening of the bicyclic amidine structure. nih.govbeilstein-journals.org This process affords the corresponding substituted ε-caprolactam (from DBU) or γ-lactam (from DBN) derived carbamates. nih.govbeilstein-journals.orgresearchgate.net This reaction provides a straightforward and unified method for synthesizing a diverse range of structurally complex lactam compounds. nih.govbeilstein-journals.org The nucleophilicity of DBU and DBN has been utilized in reactions with various electrophiles, including carbonates, to generate these caprolactam derivatives. researchgate.net

Table 2: Ring-Opening Reactions with Amidine Bases

ElectrophileAmidine BaseProduct Type
This compoundDBU (1,8-diazabicyclo[5.4.0]undec-7-ene)ε-Caprolactam derived carbamate
This compoundDBN (1,5-diazabicyclo[4.3.0]non-5-ene)γ-Lactam derived carbamate

Formation of Specialized Linkages and Conjugates

The reactivity of this compound is harnessed for the creation of specific chemical linkages in complex biomolecules and synthetic constructs like antibody-drug conjugates (ADCs) and dendrimer-drug conjugates. google.comgoogle.com The 4-nitrophenyl group functions as an excellent leaving group, facilitating the coupling of the benzyl carbonate moiety to nucleophiles, such as the amino groups on proteins or other molecules. emerginginvestigators.orgresearchgate.net

In the field of drug delivery, this chemistry is applied to connect a therapeutic agent to a targeting moiety. For example, benzyl(4-nitrophenyl)carbonate has been synthesized as a component in the development of targeted dendrimer-drug conjugates. google.com Similarly, it has been employed in the synthesis of linkers for ADCs, which are designed to deliver cytotoxic drugs specifically to cancer cells. google.com The resulting carbamate (urethane) linkage is generally stable, ensuring that the conjugate remains intact until it reaches its target. researchgate.net This approach has also been used in creating small-molecule drug conjugates (SMDCs) where bis(4-nitrophenyl) carbonate helps form an enzymatically cleavable linker system. nih.gov

Table 3: Applications in Conjugate Chemistry

Conjugate TypeRole of this compoundLinkage Formed
Antibody-Drug Conjugates (ADCs)Reagent for linker synthesis. google.comCarbamate (Urethane)
Dendrimer-Drug ConjugatesComponent for creating drug-dendrimer linkage. google.comCarbamate (Urethane)
Small-Molecule Drug Conjugates (SMDCs)Used to form a cleavable linker. nih.govCarbamate (Urethane)
Polysaccharide FunctionalizationActivation of polymers like dextran (B179266) for amine coupling. researchgate.netCarbamate (Urethane)

Applications in Medicinal Chemistry and Pharmaceutical Development

Synthesis of Biologically Active Compounds

Benzyl (B1604629) 4-nitrophenyl carbonate and related activated carbonates are instrumental in synthesizing a wide array of biologically active compounds. chemimpex.comguidechem.com The carbamate (B1207046) linkage, which is readily formed using this reagent, is a key structural motif in numerous therapeutic agents and agricultural chemicals. acs.orgnih.gov

The ability to efficiently create carbamate and carbonate linkages is crucial in drug development. Benzyl 4-nitrophenyl carbonate serves as a key reagent for this purpose, enabling the synthesis of various drug candidates. chemimpex.com While direct examples for this compound are specific, the broader class of 4-nitrophenyl activated carbonates, which share the same functional mechanism, are widely documented in the synthesis of novel therapeutics.

For instance, a similar reagent, bis(4-nitrophenyl) carbonate, was used in the development of prodrugs for the PARP inhibitor veliparib. scirp.org In another example, a hypoxia-activated prodrug of the kinase inhibitor sunitinib (B231) was synthesized using a 4-nitrophenyl carbonate intermediate to link the drug to a hypoxia-targeting moiety. emerginginvestigators.org The synthesis of the antiviral drug Efavirenz also involves a key step where 4-nitrophenyl chloroformate is used to form a crucial cyclic carbamate ring. guidechem.com These examples highlight the essential role of the 4-nitrophenyl activated carbonate functionality in constructing complex and potent drug candidates.

Table 1: Examples of Drug Candidates Synthesized Using Activated Carbonate Reagents

Drug/Prodrug Class Specific Compound/Target Activating Reagent Used Purpose of Reaction
PARP Inhibitor Prodrug Veliparib Prodrug Bis(4-nitrophenyl)carbonate Attachment of a self-immolative linker. scirp.org
Kinase Inhibitor Prodrug Sunitinib Prodrug 4-Nitrophenyl carbonate intermediate Conjugation to a hypoxia-selective trigger. emerginginvestigators.org

The carbamate structure is a well-established pharmacophore in the agrochemical industry, found in many pesticides, fungicides, and herbicides. acs.orgnih.gov Reagents like this compound are valuable for synthesizing these compounds. chemimpex.comguidechem.comgoogle.com The synthesis of benzoylsulfonamide herbicides has been shown to proceed through a 4-nitrophenyl benzoate (B1203000) intermediate, which is then reacted with a sulfonamide. scirp.org This strategy of using a 4-nitrophenol-activated intermediate is analogous to the reactivity of this compound. Furthermore, studies on O-phenyl-N-substituted phenylcarbamates, including nitro-substituted variants, have demonstrated their potential as fungicidal agents against various crop-damaging fungi like Fusarium oxysporum and Aspergillus niger. amerigoscientific.com

Role in Peptide-Based Drug Synthesis and Therapeutics

This compound is a key reagent for introducing the benzyloxycarbonyl (Cbz or Z) protecting group onto the amine terminus of amino acids. This protection is a fundamental step in peptide synthesis, preventing the amine group from participating in unwanted side reactions while the carboxyl group of another amino acid is coupled to it. The use of activated esters, such as those derived from 4-nitrophenol (B140041), facilitates the formation of peptide bonds efficiently. Reagents like bis(4-nitrophenyl) carbonate are widely used as coupling reagents for this purpose, highlighting the importance of the 4-nitrophenyl active ester strategy in building the peptide chains that form the basis of many modern therapeutics.

Prodrug Strategies and Drug Delivery Systems

A major application of this compound and related reagents is in the design of prodrugs—inactive or less active forms of a drug that are converted into the active form within the body. This strategy is often used to overcome challenges such as poor solubility, instability, or non-specific toxicity. acs.orgnih.gov

Many promising drug candidates are abandoned due to poor water solubility, which leads to low bioavailability. The prodrug approach can address this by temporarily modifying the drug's structure. A relevant strategy involves using bis(4-nitrophenyl)carbonate to link amino acids to tricin, a flavonoid with poor bioavailability. This modification was shown to improve the compound's pharmaceutical properties. This demonstrates how activated carbonates can be used to conjugate solubilizing moieties to a drug, which are later cleaved in the body to release the active agent.

Designing systems that release a drug in a controlled manner is a key goal of advanced drug delivery. This compound's chemistry is central to creating such systems. For example, self-immolative linkers, which are designed to fragment and release a drug under specific physiological conditions (like low oxygen in tumors or the presence of certain enzymes), are often synthesized using activated carbonates. emerginginvestigators.orgscirp.org

In one strategy, prodrugs of the antibiotic ciprofloxacin (B1669076) were designed to be activated in the specific microenvironment of an infection. A dual-responsive prodrug was synthesized that masked two different functional groups on ciprofloxacin, leading to a 4000-fold reduction in its antibacterial activity. The drug's activity was restored upon exposure to triggers found in the infection environment, demonstrating a highly specific, controlled release mechanism. This precise control, enabled by the chemistry of reagents like this compound, is at the forefront of developing safer and more effective therapies.

Exploration in Receptor Ligand Synthesis

This compound serves as a versatile reagent in organic synthesis, particularly as a benzyloxycarbonyl (Cbz) protecting agent and a precursor for forming carbonate and carbamate linkages. chemimpex.com These functions are crucial in the multi-step synthesis of complex, biologically active molecules.

Synthesis of Novel Bivalent Ligands for Opioid Receptors

The development of bivalent ligands is a sophisticated strategy in drug design, aimed at creating molecules that can simultaneously interact with two receptor sites. nih.gov For opioid receptors, this approach has been used to design ligands that bridge two receptor units (homo- or heterodimers), potentially leading to enhanced affinity, selectivity, and improved pharmacological profiles compared to their monovalent counterparts. nih.govnih.gov

The synthesis of these bivalent ligands involves connecting two distinct pharmacophores—molecules that interact with the receptor—via a chemical spacer or linker. ebi.ac.uknih.gov The nature and length of this linker are critical for optimal receptor interaction. ebi.ac.uk Activated carbonates are valuable reagents in this process. While direct literature detailing the use of this compound is scarce, the closely related compound, Bis(4-nitrophenyl) carbonate (BNPC), has been employed to synthesize activated linkers for bivalent drug design and to create compounds that demonstrated significant μ-opioid activity. vt.edu

Furthermore, the benzyloxycarbonyl (Cbz) group, which this compound can introduce, is a common protecting group for amine functionalities during complex syntheses. cookechem.com In the development of fluorescent probes for the δ-opioid receptor, a Cbz group was used to protect an amine during the construction of the ligand, demonstrating the utility of this protecting strategy in the field. nih.gov This highlights the potential role of this compound as a key synthetic tool for protecting reactive groups during the intricate assembly of novel bivalent opioid ligands.

Investigation of Biological Activities of Derived Compounds

The structural motifs within this compound—the benzyl group and the nitrophenyl group—are present in various classes of compounds that have been investigated for their therapeutic potential. The biological activities of these derived or structurally related compounds are of significant interest.

Antimicrobial Activity Investigations

Numerous studies have revealed that compounds containing benzyl and nitrophenyl moieties exhibit notable antimicrobial properties. These derivatives, synthesized through various chemical pathways, have shown efficacy against a range of bacterial and fungal pathogens.

For instance, a series of 2,4,6-trisubstituted-s-triazine derivatives containing nitrophenyl groups were synthesized and evaluated for their antibacterial effects. One such compound, featuring a 4-nitrophenyl substituent, displayed equipotent efficacy against Bacillus subtilis and Staphylococcus aureus when compared to other derivatives in its class. nih.gov Similarly, research into benzoxazole (B165842) derivatives has shown that compounds like 2-(p-chlorobenzyl)-5-[(2,5-dimethylphenyl)carbonylamino]benzoxazole possess a broad spectrum of antimicrobial activity. esisresearch.org This particular compound was as effective as the standard drug clotrimazole (B1669251) against Candida albicans. esisresearch.org

In another study, synthetic analogues of the marine alkaloid oroidin (B1234803) were prepared to explore their antimicrobial potential. mdpi.com The synthesis involved creating a 1-benzylated derivative of 4-(3-nitrophenyl)-2-aminoimidazole, which was then further modified. mdpi.com The resulting library of compounds showed that the imidazole (B134444) core was crucial for activity, with several derivatives exhibiting significant growth inhibition against S. aureus and Enterococcus faecalis. mdpi.com

Antimicrobial Activity of Structurally Related Compounds
Compound ClassSpecific Derivative ExampleKey Structural FeaturesNotable Activity (MIC)Reference
s-TriazinesN2-(4-Methyl-2-nitrophenyl)-N4-(4-nitrophenyl)-6-(4-(4-nitrophenyl)piperazin-1-yl)-s-triazine-2,4-diamineNitrophenyl group3.125 μg/mL vs B. subtilis, 6.25 μg/mL vs S. aureus nih.gov
Benzoxazoles2-(p-chlorobenzyl)-5-[(2,5-dimethylphenyl)carbonylamino]benzoxazoleBenzyl group (chlorinated)6.25 μg/mL vs C. albicans esisresearch.org
AminoimidazolesOroidin AnaloguesBenzyl and Nitrophenyl groupsActive against Gram-positive bacteria (e.g., S. aureus) mdpi.com

Antioxidant Activity Studies

The search for novel antioxidants is a key area of pharmaceutical research, aimed at combating oxidative stress implicated in numerous diseases. Compounds featuring benzyl and nitrophenyl groups have been a focus of these investigations, with several studies demonstrating their capacity to scavenge free radicals.

A study on N-benzyl-2-[4-(aryl)-1H-1,2,3-triazol-1-yl]ethan-1-imine oxides (nitrones) evaluated their antioxidant properties through various assays, including interaction with the stable DPPH free radical. mdpi.comnih.gov The results showed that nitrones containing a benzyl group exhibited significant radical scavenging activity. For example, the derivative with a 2,4-difluorophenyl motif showed 81% DPPH inhibition after 20 minutes. nih.gov These compounds were also identified as potent inhibitors of lipid peroxidation. mdpi.comnih.gov

Another class of compounds, chemimpex.comnih.govtriazolo[3,4-b] chemimpex.comthiadiazoles, were synthesized and assessed for their antioxidant effects. rjpbcs.com Derivatives containing a 6-(4-nitrophenyl) substituent were found to have excellent activity in the DPPH radical scavenging assay, with some showing efficacy comparable to the standard antioxidant, ascorbic acid. rjpbcs.com Additionally, a thesis study on N-trans-coumaroyltyramine derivatives reported that N-Benzyl cinnamamides possessed antioxidant properties. tu.ac.th

Antioxidant Activity of Structurally Related Compounds
Compound ClassSpecific Derivative ExampleKey Structural FeaturesAssayFindingReference
NitronesN-benzyl-2-[4-(2,4-difluorophenyl)-1H-1,2,3-triazol-1-yl]ethan-1-imine oxideN-benzyl groupDPPH Radical Scavenging81% inhibition after 20 min nih.gov
Triazolo-thiadiazoles3-(2,4-dichlorobenzyl)-6-(4-nitrophenyl) chemimpex.comnih.govtriazolo[3,4-b] chemimpex.comthiadiazoleNitrophenyl group, Benzyl group (chlorinated)DPPH Radical ScavengingExcellent activity, comparable to standard rjpbcs.com
CinnamamidesN-Benzyl-4-methoxycinnamamideN-benzyl groupGeneral antioxidant screeningIdentified as having antioxidant activity tu.ac.th

Applications in Polymer Science and Materials Research

Polymer Synthesis and Functionalization

The compound's primary role in polymer chemistry is as a building block and functionalizing agent. The 4-nitrophenoxide is an excellent leaving group, which facilitates reactions with nucleophiles like alcohols and amines to form carbonate or carbamate (B1207046) linkages, respectively. This reactivity is the foundation for its use in constructing and modifying polymer chains.

Utilization as a Building Block for Polymers with Tailored Properties

Benzyl (B1604629) 4-nitrophenyl carbonate is employed as a fundamental building block for the synthesis of polymers with precisely defined characteristics. chemimpex.com Its ability to participate in polymerization reactions allows for the creation of advanced materials essential for coatings and adhesives. chemimpex.com The reactivity of the compound enables its use in various polymerization techniques. For instance, in the development of self-immolative polymers (SIPs), which are designed to depolymerize in response to a specific trigger, molecules with a p-nitrophenyl carbonate end group are used. sci-hub.se These end groups can be reacted in a step-growth polymerization, reacting with aminobenzyl alcohols to systematically extend the polymer chain one unit at a time. sci-hub.se This controlled synthesis method highlights the compound's utility in creating polymers with tailored structures and degradation profiles.

Furthermore, polymer-bound versions of nitrophenyl carbonates are utilized in synthetic chemistry, such as in solid-phase peptide synthesis, which underscores their role as foundational components for building large, complex molecules. sigmaaldrich.com

Incorporation into Polymer Backbones for Specific Material Characteristics

The incorporation of benzyl 4-nitrophenyl carbonate into polymer backbones is a key strategy for imparting specific functionalities and characteristics to the resulting material. The formation of carbonate linkages is a crucial step in synthesizing polycarbonates, a class of polymers known for their durability and, in some cases, biodegradability. google.com

Research into stimuli-responsive polymers has demonstrated a step-growth polymerization method where a monomer featuring an electrophilic p-nitrophenyl carbonate at one end and a protected amine at the other is used. sci-hub.se Upon activation, these monomers couple to extend the polymer chain, directly incorporating the benzyl carbonate structure into the polymer backbone. sci-hub.se This method not only builds the polymer but also instills a designed responsiveness, where the backbone can be engineered to break down under specific conditions. This approach is instrumental in creating materials for applications like drug delivery and self-healing composites. sci-hub.se

Advanced Materials and Coatings Production

The properties of this compound make it a valuable component in the formulation of advanced materials, particularly for high-performance coatings. chemimpex.com Its integration into polymer networks can significantly enhance the physical and chemical properties of the final product.

Contributions to Improved Durability and Performance in Coatings

This compound is utilized in the production of advanced materials and coatings, where it contributes to improved durability and performance. chemimpex.com The reactivity of the nitrophenyl carbonate group allows it to form stable covalent bonds within a polymer matrix. This is analogous to how related compounds, such as bis(4-nitrophenyl) carbonate, act as coupling agents to create high-performance coatings and adhesives by facilitating the formation of robust urethane (B1682113) linkages. chemimpex.com Similarly, isopropenyl p-nitrophenyl carbonate, another related molecule, is used as a cross-linking agent in polymer production, enhancing mechanical properties and thermal stability in coatings and adhesives. The incorporation of this compound can therefore lead to coatings with greater resistance to environmental degradation, improved adhesion, and enhanced mechanical strength.

Development of Dendrimeric Structures

Dendrimers are highly branched, well-defined macromolecules with a central core and a layered periphery. Their unique architecture makes them ideal candidates for various applications, including drug delivery. This compound serves as a key reagent in the synthesis of specialized dendrimeric structures. usbio.netas-1.co.jp

Synthesis of Janus PEG-Based Dendrimers for Combination Therapy

A significant application of this compound is in the synthesis of Janus dendrimers for combination therapy. usbio.netas-1.co.jp Janus dendrimers are a special class of dendrimers with two distinct faces of differing chemical composition, allowing for compartmentalization of different functionalities.

In a notable study, novel Janus dendrimers based on polyethylene (B3416737) glycol (PEG) were developed for the controlled delivery of multiple drugs. nih.govscite.ai In this research, benzyl alcohol, serving as a model drug, was attached to a PEG-based dendron via a carbonate linker. nih.govscite.ai The formation of this specific linker is a key step where a reagent like this compound is typically employed. This carbonate linkage was intentionally chosen to have a different cleavage rate than the ester linkage used to attach a second model drug, 3-phenylpropionic acid, to the other half of the Janus dendrimer. nih.govscite.ai

This strategic design resulted in the sequential release of the two model drugs, with the benzyl alcohol being released more rapidly from the carbonate linker. nih.gov The study successfully synthesized four different Janus dendrimers, demonstrating the ability to precisely control the ratio and amount of each drug within a single nanoparticle carrier. nih.gov These findings underscore the potential of such dendrimers in advanced combination therapies for diseases like cancer, where timed and sequential drug release can be critical for efficacy. nih.govscite.ai

Interactive Table 1: Physicochemical Properties of this compound

Property Value Source(s)
CAS Number 13795-24-9 chemimpex.comusbio.netchembk.comamerigoscientific.comsigmaaldrich.com
Molecular Formula C₁₄H₁₁NO₅ chemimpex.comchembk.comamerigoscientific.com
Molecular Weight 273.24 g/mol chemimpex.comamerigoscientific.comsigmaaldrich.comcymitquimica.com
Appearance White powder chemimpex.com
Melting Point 75 - 80 °C chemimpex.comchembk.comsigmaaldrich.com
Purity ≥ 98-99% chemimpex.comsigmaaldrich.comcymitquimica.com

Interactive Table 2: Janus PEG-Based Dendrimers Synthesized for Combination Therapy

Dendrimer Structure Description Model Drug Ratio (BA:PPA) Reference
(BA)₂-G1-G1-(PPA)₂ First-generation dendrons for both halves. 2:2 (or 1:1) nih.gov
(BA)₄-G2-G1-(PPA)₂ Second-generation dendron for Benzyl Alcohol (BA) half, first-generation for 3-Phenylpropionic Acid (PPA) half. 4:2 (or 2:1) nih.gov
(BA)₂-G1-G2-(PPA)₄ First-generation dendron for BA half, second-generation for PPA half. 2:4 (or 1:2) nih.gov
(BA)₄-G2-G2-(PPA)₄ Second-generation dendrons for both halves. 4:4 (or 1:1) nih.gov

Enhancing Thermal Stability and Mechanical Strength of Polymeric Materials

A significant application of nitrophenyl carbonates, including this compound, in polymer chemistry is the enhancement of material properties such as thermal stability and mechanical strength. chemimpex.com The incorporation of the structural motifs provided by this reagent into polymer backbones can lead to materials with improved performance characteristics, which is crucial for producing durable goods for high-performance applications. chemimpex.com

Table 1: Illustrative Impact of Nitrophenyl Carbonate Treatment on Polymer Properties

This table provides a generalized representation of expected improvements based on the function of nitrophenyl carbonates in polymer chemistry.

PropertyBefore TreatmentAfter Incorporation of Nitrophenyl Carbonate Moiety
Thermal StabilityModerateHigh
Mechanical StrengthLow to ModerateEnhanced
DurabilityStandardImproved

Source: Adapted from findings on the role of nitrophenyl carbonates in polymer chemistry. chemimpex.com

This enhancement is vital for manufacturing advanced materials, coatings, and adhesives where durability and performance under stress are paramount. chemimpex.comchemimpex.com

Application in Specialty Polymer Systems (e.g., Sugar Caprolactams)

This compound and related p-nitrophenyl carbonates are valuable reagents in the synthesis of specialty monomers for advanced polymer systems, such as those derived from sugars. beilstein-journals.org An important area of this research is the development of sugar-based caprolactams, which are precursors to potentially biodegradable and biocompatible polyamides. beilstein-journals.orgresearchgate.net

The synthesis of these specialized monomers leverages the high reactivity of p-nitrophenyl carbonates. beilstein-journals.org In a typical synthetic route, a sugar derivative containing hydroxyl groups is first converted into its corresponding p-nitrophenyl carbonate. For instance, sugar alcohols like 2,3-di-O-benzyl-4-O-p-methoxybenzyl-α-methyl-D-glucopyranoside can be transformed into their p-nitrophenyl carbonate derivatives. beilstein-journals.org

These activated sugar-carbonate intermediates can then undergo further reactions. A notable application involves the reaction of p-nitrophenyl carbonates with organocatalysts like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), which can facilitate a ring-opening and subsequent ring-forming cascade to produce carbamate-derived ε-caprolactams. beilstein-journals.org These sugar-derived caprolactam monomers, which incorporate the carbohydrate's structure, can then be used in ring-opening polymerization (ROP) to create novel polyamides with unique properties conferred by the sugar backbone. beilstein-journals.orgcmu.edu

Table 2: Examples of Sugar Alcohols Used in p-Nitrophenyl Carbonate Synthesis for Polymer Applications

Starting Sugar DerivativeActivating Reagent ClassResulting IntermediatePotential Polymer Application
2,3-di-O-benzyl-4-O-p-methoxybenzyl-α-methyl-D-glucopyranosidep-Nitrophenyl CarbonatesSugar p-nitrophenyl carbonateSynthesis of Sugar Caprolactams
2,3,4-tri-O-benzoyl-α-methyl-D-glucopyranosidep-Nitrophenyl CarbonatesSugar p-nitrophenyl carbonateSynthesis of Sugar Caprolactams
Methyl 2,3-di-O-methyl-α-D-glucopyranoside4-Nitrophenyl chloroformateMono-carbonated sugar productSynthesis of Cyclic Carbonates

Source: Based on synthetic routes described in chemical literature. beilstein-journals.orgresearchgate.net

This methodology highlights the role of this compound as a key activating agent, enabling the conversion of complex, renewable feedstocks like sugars into advanced, functional polymers. beilstein-journals.org

Analytical Applications and Methodologies

Derivatization Agent for Spectroscopic Analysis

The compound functions as an effective derivatizing agent, a substance used to convert a chemical compound into a derivative product of similar chemical structure, to facilitate analysis. This is particularly useful in spectroscopic techniques where the original analyte may not possess suitable chromophoric or other detectable properties.

Benzyl (B1604629) 4-nitrophenyl carbonate is employed as a derivatizing agent to aid in the detection and quantification of phenolic compounds. chemimpex.com The process involves the reaction of the carbonate with a target phenol (B47542). This reaction, typically a nucleophilic acyl substitution, results in the formation of a new, more easily detectable carbonate ester. While specific protocols can vary, the general principle relies on the introduction of the benzyl carbonate group to the phenol, which can alter its analytical properties for easier measurement.

A key analytical application of benzyl 4-nitrophenyl carbonate is in the study of reaction kinetics, specifically the cleavage (deprotection) of the benzyl group from a protected molecule. The release of the 4-nitrophenolate (B89219) ion, a brightly colored compound, provides a convenient spectroscopic handle to monitor the progress of the reaction. emerginginvestigators.org

The deprotection of molecules containing a benzyloxycarbonyl group, which can be introduced using this compound, can be readily monitored using UV-Visible spectroscopy. emerginginvestigators.org The cleavage of the carbonate releases 4-nitrophenol (B140041). emerginginvestigators.org Under basic conditions, 4-nitrophenol is deprotonated to form the 4-nitrophenolate ion, which is bright yellow and exhibits a strong absorbance at wavelengths between 400 and 413 nm. emerginginvestigators.org

This distinct optical signal allows for real-time tracking of the reaction progress. vulcanchem.com By measuring the increase in absorbance at this specific wavelength over time, researchers can determine the rate of the deprotection reaction. emerginginvestigators.org Studies have shown that the hydrolysis of 4-nitrophenyl carbonates is significantly faster under basic pH conditions compared to neutral or acidic conditions, where minimal to no hydrolysis occurs. emerginginvestigators.org This property is invaluable for studying the kinetics of base-labile protecting groups. emerginginvestigators.org

The initial rate of hydrolysis can be calculated using the spectroscopic data and a Beer's Law plot for 4-nitrophenol. emerginginvestigators.org This method provides a quantitative comparison of deprotection rates under various conditions, such as different pH levels. emerginginvestigators.org

ParameterValueReference
Analyte4-Nitrophenol / 4-Nitrophenolate emerginginvestigators.org
TechniqueUV-Vis Spectrophotometry emerginginvestigators.org
Wavelength (λmax)~400-413 nm emerginginvestigators.org
Monitored EventRelease upon carbonate hydrolysis/deprotection emerginginvestigators.org
Optimal ConditionBasic pH emerginginvestigators.org

Spectroscopic Monitoring of Deprotection Kinetics

Chromatographic Analysis in Reaction Monitoring

Chromatographic techniques are essential for monitoring the progress of chemical reactions involving this compound and for purifying the resulting products. chemimpex.comemerginginvestigators.org These methods separate the components of a mixture for identification and quantification.

High-Performance Liquid Chromatography (HPLC) is a primary tool for assessing the purity of this compound, often requiring a purity level of ≥99%. chemimpex.com HPLC is also used to monitor the progress of reactions where this carbonate is a reactant or a product is formed from it. For instance, the release of 4-nitrophenol from prodrugs can be monitored over time by HPLC, providing detailed kinetic profiles of the cleavage reaction. reading.ac.ukrsc.org

Thin-Layer Chromatography (TLC) is another widely used method for real-time reaction monitoring. emerginginvestigators.orgrug.nl It allows for the rapid, qualitative assessment of a reaction's progress by separating the starting materials, intermediates, and products on a silica (B1680970) gel plate. emerginginvestigators.orgrug.nl For example, the acylation of an alcohol with 4-nitrophenyl chloroformate to produce a carbonate can be monitored to completion via TLC. emerginginvestigators.org Following the reaction, purification of the product is often achieved using silica gel flash chromatography. emerginginvestigators.org

TechniqueApplicationMonitored Species/EventEluent/Mobile Phase ExampleReference
HPLCPurity AssessmentThis compoundAcetonitrile, Water, Phosphoric Acid chemimpex.comsielc.com
HPLCReaction MonitoringRelease of 4-nitrophenolNot specified reading.ac.ukrsc.org
TLCReaction MonitoringDisappearance of starting material (e.g., benzyl alcohol)Gradient of 0-30% ethyl acetate (B1210297) in hexanes emerginginvestigators.org
Flash ChromatographyProduct PurificationIsolation of this compoundGradient of 0-30% ethyl acetate in hexanes emerginginvestigators.org

Mechanistic Investigations and Kinetic Studies

Elucidation of Reaction Pathways

Nucleophilic Substitution and Addition Pathways

The reaction of Benzyl (B1604629) 4-nitrophenyl carbonate with nucleophiles, particularly amines (a process known as aminolysis), is a cornerstone of its application in chemical synthesis, most notably for introducing the benzyloxycarbonyl (Cbz) protecting group. The mechanism of this transformation is generally understood as a nucleophilic acyl substitution. This process is initiated by the attack of the nucleophile on the electrophilic carbonyl carbon of the carbonate.

The pathway of the reaction is heavily influenced by the nucleophile's nature and basicity. The process can be described by two primary mechanistic models:

A Concerted Mechanism: In this pathway, the formation of the new bond between the nucleophile and the carbonyl carbon occurs simultaneously with the cleavage of the bond to the 4-nitrophenoxide leaving group. This proceeds through a single transition state without the formation of a stable intermediate. Evidence for this mechanism is sometimes inferred from linear Brönsted-type plots.

A Stepwise Mechanism: This pathway involves the formation of a discrete, transient tetrahedral intermediate. acs.org The nucleophile first adds to the carbonyl group to form a zwitterionic tetrahedral species. This intermediate then collapses in a subsequent step, expelling the 4-nitrophenoxide anion to yield the final products. acs.org The 4-nitrophenoxide is an excellent leaving group, as its negative charge is stabilized by the electron-withdrawing nitro group. A significant body of kinetic evidence, particularly for activated carbonates like this one, supports the stepwise mechanism involving a tetrahedral intermediate. acs.orgnih.gov

Kinetic Analyses of Carbonate Reactivity

Kinetic studies provide profound insights into the reaction mechanisms of benzyl 4-nitrophenyl carbonate. These investigations typically monitor the reaction progress by spectrophotometrically measuring the release of the 4-nitrophenoxide ion, which has a strong absorbance at approximately 400 nm in aqueous solutions. acs.orgnih.gov

Pseudo-First-Order Kinetics in Nucleophilic Reactions

To simplify the kinetic analysis of the bimolecular reaction between this compound and a nucleophile (e.g., an amine), the reaction is commonly carried out under pseudo-first-order conditions. acs.orgnih.govnih.gov This is achieved by using a large excess of the amine compared to the carbonate substrate (typically at least 10-fold). acs.org Under these conditions, the concentration of the amine remains effectively constant throughout the reaction.

Consequently, the rate of reaction is dependent only on the concentration of the this compound, and the observed rate follows a first-order rate law:

Rate = kobsd [this compound]

The pseudo-first-order rate coefficient, kobsd, is then determined. Plots of kobsd versus the concentration of the free amine at a constant pH are typically linear, passing through the origin. acs.orgnih.gov The slope of this line represents the second-order rate constant (kN) for the nucleophilic attack, providing a quantitative measure of the carbonate's reactivity. nih.gov

Brönsted-Type Plot Analyses for Concerted Mechanisms

The Brönsted-type plot is a powerful tool in physical organic chemistry used to probe reaction mechanisms. It correlates the logarithm of the second-order rate constant (log kN) for a series of related nucleophiles (like a family of similarly structured amines) with their corresponding pKa values. The slope of this plot, the Brönsted coefficient (βnuc), indicates the degree of bond formation in the transition state.

A linear Brönsted plot with a βnuc value between 0.3 and 0.9 is often interpreted as evidence for a concerted mechanism, where bond formation and leaving group departure are part of the same kinetic step. researchgate.net However, linearity alone is not definitive proof, and other mechanistic possibilities must be considered.

Identification of Tetrahedral Intermediates in Stepwise Processes

A hallmark of the stepwise mechanism in the aminolysis of activated carbonates is a curved or biphasic Brönsted-type plot. nih.govuc.clresearchgate.net Such a plot is strong evidence for the existence of a zwitterionic tetrahedral intermediate (T±) and indicates a change in the rate-determining step (RDS) as the basicity of the amine nucleophile changes. nih.govuc.cl

The stepwise mechanism can be represented as:

k1 (Formation): Nucleophilic attack by the amine to form the tetrahedral intermediate, T±.

k-1 (Reversion): Reversion of the intermediate back to the reactants.

k2 (Collapse): Expulsion of the 4-nitrophenoxide leaving group from the intermediate to form the products.

For weakly basic amines (low pKa), the breakdown of the tetrahedral intermediate to products (the k2 step) is the slow, rate-determining step. In this region of the plot, the slope (β2) is high (e.g., ~0.9), indicating a high sensitivity to the amine's basicity. nih.govuc.cl

For highly basic amines (high pKa), the formation of the tetrahedral intermediate (the k1 step) becomes rate-determining. nih.govuc.cl In this region, the slope (β1) is low (e.g., ~0.2), showing less dependence on the amine's basicity. nih.govuc.cl The downward curvature of the plot, with a center at a specific pKa0, is a classic indicator of this mechanistic shift and the presence of a tetrahedral intermediate. nih.govuc.cl

Table 1: Representative Kinetic Data for the Reaction of an Aryl 4-Nitrophenyl Carbonate with Secondary Alicyclic Amines, Illustrating a Biphasic Brönsted Plot. (Data modeled after similar systems nih.govuc.cl)
AminepKakN (M-1s-1)log kN
Morpholine8.70.5-0.30
Piperazinium ion9.83.00.48
1-(2-Hydroxyethyl)piperazine10.38.00.90
Piperidine11.215.01.18

Computational Chemistry Approaches

Alongside experimental kinetic studies, computational chemistry provides a powerful lens for examining the reaction mechanisms of this compound at a molecular level. Methods such as Density Functional Theory (DFT) are used to model the reaction pathways and elucidate details that are difficult to observe experimentally. emerginginvestigators.orgrsc.org

Computational approaches can be employed to:

Map the Potential Energy Surface: Calculations can trace the energy changes as the reactants are converted into products, identifying the structures and energies of transition states and any intermediates.

Calculate Activation Barriers: The energy difference between the reactants and the transition state (the activation energy) can be calculated for both concerted and stepwise pathways, helping to predict the favored mechanism.

Analyze Intermediate Stability: The electronic structure and stability of the putative tetrahedral intermediate can be analyzed to understand the factors that govern its formation and collapse.

Rationalize Reactivity: Computational models can explain differences in reaction rates observed experimentally. For instance, by calculating the partial atomic charges (e.g., Mulliken charges) on the carbonyl carbon, researchers can correlate its electrophilicity with reactivity, providing a theoretical basis for why certain carbonates react faster than others. emerginginvestigators.org

By combining the results of computational modeling with experimental kinetic data, a highly detailed and robust understanding of the mechanistic nuances of this compound reactions can be achieved.

Density Functional Theory (DFT) Calculations for Charge Density Analysis

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of this compound, DFT calculations are instrumental in determining the distribution of electron density within the molecule. This charge density analysis is crucial for understanding the molecule's reactivity, particularly the susceptibility of the carbonyl carbon to nucleophilic attack.

One of the key outputs of DFT calculations is the partial charge on each atom. A common method for estimating these atomic charges is Mulliken population analysis. Studies have shown that the carbonyl carbon in this compound is significantly electron-deficient. This is attributed to the electron-withdrawing effects of the two adjacent oxygen atoms. This calculated local charge density provides a quantitative measure of the electrophilicity of the carbonyl carbon.

In a comparative study, the Mulliken charge at the carbonyl carbon of this compound was calculated to be +0.516. emerginginvestigators.org This high positive charge indicates a significant partial positive character, making it a prime target for nucleophiles. The study highlighted that this charge is more positive compared to the analogous 4-nitrophenyl benzylcarbamate, where the carbonyl carbon has a Mulliken charge of +0.406. emerginginvestigators.org The lower positive charge in the carbamate (B1207046) is due to the adjacent nitrogen atom being less electron-withdrawing than the oxygen atom in the carbonate. This difference in charge density is a key factor in explaining the higher reactivity of the carbonate towards hydrolysis. emerginginvestigators.org

The choice of the functional and basis set is critical for the accuracy of DFT calculations. For organic molecules like this compound, the B3LYP functional with a def2-SVP basis set is a commonly used combination that provides a good balance between computational cost and accuracy. emerginginvestigators.org To simulate the chemical environment in a solution, an implicit solvation model, such as the Conductor-like Polarizable Calculation Model (CPCM), is often employed. emerginginvestigators.org

Table 1: Calculated Mulliken Charges for Carbonyl Carbons

Compound Functional Group Calculated Mulliken Charge on Carbonyl Carbon
This compound Carbonate +0.516
4-nitrophenyl benzylcarbamate Carbamate +0.406

Predicting Reactivity and Transition States

Beyond static charge density analysis, DFT can be employed to model the entire reaction pathway of a chemical transformation, such as the hydrolysis of this compound. This allows for the prediction of the reaction's feasibility, kinetics, and the geometry of the transition state.

The reactivity of this compound is largely dictated by the stability of the leaving group and the electrophilicity of the carbonyl carbon. The 4-nitrophenoxide ion is an excellent leaving group due to the electron-withdrawing nature of the nitro group, which stabilizes the negative charge on the phenoxide oxygen through resonance. Computational models can quantify this stability by calculating the energy difference between the reactant and the products.

To predict the rate of a reaction, chemists use DFT to locate the transition state, which is the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state is the activation energy (Ea). A lower activation energy corresponds to a faster reaction rate. For the hydrolysis of this compound, the reaction would proceed through a tetrahedral intermediate formed by the nucleophilic attack of a water molecule or a hydroxide (B78521) ion on the carbonyl carbon.

Computational software can perform a transition state search to find the specific geometry of this high-energy state. figshare.comyoutube.com The successful location of a transition state is confirmed by a frequency calculation, which should show exactly one imaginary frequency corresponding to the motion along the reaction coordinate (e.g., the breaking of the C-O bond to the leaving group and the formation of the new C-O bond with the nucleophile). youtube.com

While specific transition state calculations for the hydrolysis of this compound are not widely published, the principles are well-established from studies on similar esters and carbonates. chemrxiv.orgnih.gov For instance, DFT has been successfully used to develop quantitative structure-activity relationship (QSAR) models to predict the hydrolysis rates of various esters. nih.gov These models often use calculated parameters, such as the energy of the Lowest Unoccupied Molecular Orbital (LUMO) and atomic charges, to correlate with experimentally determined reaction rates. The highly electrophilic nature of the carbonyl carbon in this compound, as confirmed by charge density analysis, suggests a relatively low activation energy for nucleophilic attack, consistent with its use as an active ester for protecting group chemistry.

Future Research Directions and Perspectives

Development of Novel Synthetic Applications

Benzyl (B1604629) 4-nitrophenyl carbonate is a well-established reagent in organic synthesis, valued for its ability to facilitate chemical reactions while protecting sensitive functional groups like alcohols and phenols. chemimpex.com Its utility as a benzyloxycarbonyl (Cbz) protecting agent is a cornerstone of peptide synthesis and other multi-step synthetic routes. Future research is anticipated to broaden its synthetic repertoire significantly.

One promising direction is the development of orthogonal protecting group strategies. While acid-labile protecting groups are common, there is a growing demand for base-labile alternatives for use with acid-sensitive substrates. emerginginvestigators.org Benzyl 4-nitrophenyl carbonate, which can be cleaved under mild basic conditions, is an excellent candidate for these strategies. emerginginvestigators.orgemerginginvestigators.org Future work will likely focus on optimizing deprotection conditions to enhance selectivity and yield, opening up new synthetic pathways for complex molecules that are incompatible with acidic environments. emerginginvestigators.org

Furthermore, the reactivity of the activated carbonate can be harnessed for novel transformations beyond its current applications. Research into its reactions with a wider array of nucleophiles could lead to new methods for creating diverse functional groups. This includes exploring its potential in transition-metal-catalyzed reactions, where it could serve as a precursor for generating other reactive intermediates. The development of polymer-bound versions of this compound could also simplify purification processes, making it a more efficient reagent for large-scale synthesis. chemicalbook.com

Exploration in Complex Molecule Synthesis

The synthesis of complex, biologically active molecules is a key area where this compound demonstrates significant potential. chemimpex.com Its ability to improve reaction yields and streamline purification processes makes it an invaluable tool for chemists. chemimpex.com The compound has already been employed in the synthesis of various drug candidates and other bioactive compounds. chemimpex.com

Future applications in this domain will likely involve its use in the total synthesis of increasingly complex natural products. Its selective reactivity is crucial for navigating the intricate steps required to build these elaborate molecular architectures. chemimpex.com For instance, its role in protecting the tryptophan nucleus highlights its utility in synthesizing complex peptides and alkaloids. chemicalbook.com

Specific examples of its application include the synthesis of:

Janus PEG-based dendrimers : These are used in combination therapy for controlled multi-drug loading and sequential release.

Norfloxacin analogs : These derivatives exhibit potential antibacterial and antifungal activities.

The continued exploration of this compound in synthesizing novel pharmaceutical agents and agrochemicals is expected to yield compounds with enhanced efficacy and novel modes of action. chemimpex.com

Advanced Materials and Nanoscience Applications

The utility of this compound extends beyond traditional organic synthesis into the realm of materials science and nanotechnology. chemimpex.com It serves as a versatile building block for creating polymers and functionalizing surfaces, opening doors to new materials with tailored properties. chemimpex.com

Future research is expected to focus on several key areas:

Polymer Chemistry : The compound can be used to introduce the benzyl carbonate moiety into polymer chains. This can be used to modify the physical and chemical properties of materials, such as solubility, thermal stability, and surface adhesion. This is particularly relevant for developing advanced coatings, adhesives, and performance polymers. chemimpex.com

Surface Functionalization : The reactivity of this compound allows for the covalent attachment of molecules to the surfaces of nanoparticles, quantum dots, and other nanomaterials. This functionalization is critical for improving their dispersibility, biocompatibility, and targeting capabilities in applications ranging from electronics to nanomedicine.

Dendrimer Synthesis : As demonstrated with Janus PEG-based dendrimers, this carbonate is useful in the step-wise construction of highly branched, well-defined macromolecules. Future work could explore the creation of novel dendrimers with applications in catalysis, light-harvesting, and targeted drug delivery.

Biomedical and Biotechnological Innovations

The intersection of chemistry and biology offers fertile ground for innovative applications of this compound and its derivatives. Its role in synthesizing pharmaceuticals is a strong indicator of its potential in biomedical and biotechnological fields. chemimpex.com

A significant area of future development lies in bioconjugation . By creating derivatives of this compound that include other reactive groups, it can be used as a linker to attach drugs, probes, or imaging agents to biomolecules like proteins and antibodies. purepeg.com This is the foundational principle behind antibody-drug conjugates (ADCs), a powerful class of cancer therapeutics.

Inspired by related compounds, future innovations may include:

Drug Delivery Systems : Designing prodrugs that utilize a benzyl carbonate linker to a self-immolative spacer could enable the targeted release of therapeutic agents. chemrxiv.org A ligand-directed nitrophenol carbonate system has been conceptualized for transient, in-situ bioconjugation, where a protein acts as a depot for the time-dependent release of a drug. chemrxiv.org

Diagnostic Tools : The 4-nitrophenol (B140041) leaving group provides a convenient spectroscopic handle, as its release can be monitored by UV-Vis spectroscopy. emerginginvestigators.orgemerginginvestigators.org This property could be exploited in the design of diagnostic assays and sensors where an enzymatic or chemical trigger releases the chromogenic 4-nitrophenolate (B89219) ion.

Green Chemistry Approaches for Synthesis and Application

The principles of green chemistry, which aim to reduce waste and energy consumption, are increasingly important in chemical synthesis. Future research on this compound will undoubtedly focus on developing more environmentally friendly methods for its synthesis and application.

Current industrial methods for synthesizing related carbonates, such as bis(4-nitrophenyl) carbonate, often rely on hazardous reagents like triphosgene (B27547) and chlorinated solvents like dichloromethane (B109758). patsnap.comgoogle.com A key future goal will be to replace these with safer alternatives. This could involve:

Catalytic Processes : Developing catalytic methods that avoid the use of stoichiometric, toxic reagents. For example, using carbon dioxide as a C1 source in a catalytic cycle would be a significant green advancement.

Greener Solvents : Replacing chlorinated solvents with more benign options like dimethyl carbonate or even solvent-free reaction conditions. patsnap.com

Energy Efficiency : Designing synthetic routes that operate at lower temperatures and pressures to reduce energy consumption. patsnap.comgoogle.com

Atom Economy : Maximizing the incorporation of all starting materials into the final product, thereby minimizing waste.

Furthermore, applying these green principles to the reactions using this compound, such as developing catalytic deprotection methods, will also be a critical area of research.

Computational Modeling for Rational Design of Derivatives

Computational chemistry provides powerful tools for accelerating the discovery and optimization of new molecules. In the context of this compound, computational modeling will be instrumental in rationally designing derivatives with enhanced properties for specific applications.

Future research will likely employ a variety of computational techniques:

Quantitative Structure-Activity Relationship (QSAR) : QSAR studies can establish a mathematical relationship between the structural features of this compound derivatives and their chemical reactivity or biological activity. nih.govnih.gov This allows for the in-silico screening of virtual libraries of compounds to identify candidates with desired properties, such as improved stability, enhanced reactivity, or specific biological targets.

Molecular Docking : For biomedical applications, molecular docking simulations can predict how designed derivatives will bind to the active sites of target proteins or enzymes. nih.govbiointerfaceresearch.com This is crucial for designing new drugs, enzyme inhibitors, or targeted bioconjugation agents.

Reaction Mechanism Studies : Quantum mechanical calculations can be used to elucidate the reaction mechanisms involving this compound. This fundamental understanding can guide the design of more efficient catalysts and the optimization of reaction conditions for both its synthesis and its subsequent use.

ADMET Prediction : In drug design, computational models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of novel derivatives, helping to identify promising drug candidates early in the development process and reducing the likelihood of late-stage failures. nih.gov

By combining these computational approaches with experimental validation, researchers can significantly accelerate the development of the next generation of reagents and functional molecules based on the this compound scaffold.

Q & A

Q. What are the standard synthetic protocols for preparing benzyl 4-nitrophenyl carbonate, and how is its structural purity validated?

this compound is typically synthesized by reacting a hydroxyl-containing precursor with 4-nitrophenyl chloroformate in the presence of a base such as pyridine. For example, in the synthesis of structurally similar carbonate derivatives, pyridine was used to deprotonate the hydroxyl group, enabling nucleophilic attack on the chloroformate reagent in dichloromethane at room temperature . Post-synthesis, structural validation is achieved via ¹H NMR and ¹³C NMR to confirm the presence of the benzyl and 4-nitrophenyl moieties, while mass spectrometry (MS) ensures molecular weight consistency. Impurity profiles are assessed using chromatographic techniques (e.g., HPLC) .

Q. How is this compound employed as an activating reagent in peptide and polymer chemistry?

The 4-nitrophenyl group acts as a leaving group, making this compound a versatile reagent for introducing carbonate-protected functionalities. For instance, it is used to activate hydroxyl groups in PEGylation, where it facilitates the formation of carbonate linkages between polyethylene glycol (PEG) and target molecules (e.g., peptides or proteins). This method ensures controlled conjugation under mild conditions, preserving the integrity of sensitive biomolecules .

Q. What analytical methods are critical for assessing the purity and stability of this compound in solution?

Stability studies require UV-Vis spectroscopy to monitor the release of 4-nitrophenol (a common byproduct with strong absorbance at ~400 nm). Purity is evaluated via reverse-phase HPLC with photodiode array detection, while TLC (thin-layer chromatography) provides rapid qualitative checks. Storage at 0–6°C in anhydrous solvents (e.g., DMF or acetonitrile) is recommended to prevent hydrolysis .

Advanced Research Questions

Q. How does this compound function as a stimuli-responsive linker in antibody-drug conjugates (ADCs)?

In ADCs, the carbonate group serves as a cleavable linker sensitive to intracellular glutathione (GSH). For example, conjugates synthesized using this reagent release payloads (e.g., monomethyl auristatin E, MMAE) upon disulfide bond reduction in the high-GSH tumor microenvironment. Structural optimization, such as incorporating pyridyldithio groups (e.g., NPDBC or NPDEC linkers), enhances site-specific drug release while minimizing off-target toxicity .

Q. What strategies mitigate conflicting data on reaction yields during large-scale carbonate conjugation?

Yield discrepancies often arise from competing hydrolysis or solvent effects. Key optimizations include:

  • Using anhydrous solvents (e.g., dichloromethane) with molecular sieves to suppress hydrolysis.
  • Adjusting stoichiometry (e.g., 1.2–1.5 equivalents of 4-nitrophenyl carbonate relative to the hydroxyl substrate).
  • Monitoring reaction progress via in-situ FTIR to track nitro group disappearance (~1520 cm⁻¹) .

Q. How can computational modeling predict the reactivity of this compound in complex biological systems?

Density functional theory (DFT) calculations model the electron-withdrawing effects of the nitro group, which lowers the energy barrier for carbonate bond cleavage. Molecular dynamics (MD) simulations further predict linker stability in physiological conditions (e.g., pH 7.4 vs. lysosomal pH 5.0). These tools guide the design of derivatives with tunable hydrolysis rates for targeted drug delivery .

Methodological Considerations

  • Synthesis Optimization : Scale-up reactions require strict temperature control (0–25°C) to prevent exothermic side reactions.
  • Handling Precautions : The compound is moisture-sensitive; use inert atmospheres (N₂/Ar) and gloveboxes for storage .
  • Data Interpretation : Conflicting NMR signals (e.g., diastereomers in ) are resolved by 2D NMR (COSY, HSQC) to assign stereochemistry .

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